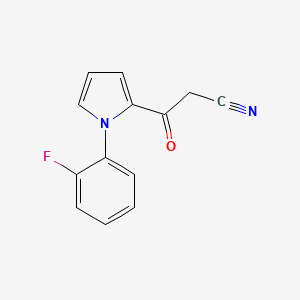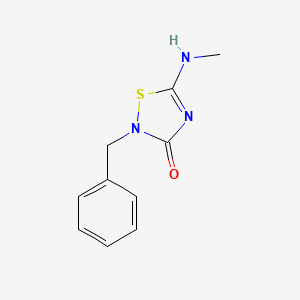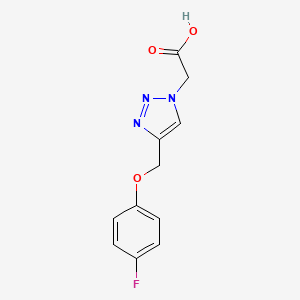![molecular formula C10H5F3N6O2 B11795629 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group, a triazolo ring fused to a pyrimidine ring, and an imidazole ring with a carboxylic acid functional group. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving appropriate precursors.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Scientific Research Applications
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamine: This compound shares the triazolopyrimidine core but has a pyrrolidine ring instead of an imidazole ring.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group and a methyl group, making it structurally distinct.
Properties
Molecular Formula |
C10H5F3N6O2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N6O2/c11-10(12,13)6-1-7(19-9(17-6)14-3-16-19)18-2-5(8(20)21)15-4-18/h1-4H,(H,20,21) |
InChI Key |
GWZGYSQTRVVQIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)

![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)








